Boc-Ala-Ala-N(OBz)Ala-NH2
CAS No.:
Cat. No.: VC17220441
Molecular Formula: C21H30N4O7
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N4O7 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | [[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |
| Standard InChI | InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1 |
| Standard InChI Key | OGNQWNICWXFYDA-IHRRRGAJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide composed of three alanine residues with distinct protective groups. The N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group, while the side chain of the third alanine residue carries a benzyloxycarbonyl (OBz) protecting group on its amino moiety. The C-terminus is capped as an amide (-NH2). Its systematic IUPAC name is tert-butyl (2S)-2-[(2S)-2-[(2S)-2-(benzyloxycarbonylamino)propanamido]propanamido]propanamide.
Molecular Formula and Weight
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Molecular Formula: C₂₃H₃₄N₄O₆
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Molecular Weight: 486.54 g/mol
Synthesis Methods
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 follows principles of SPPS, as demonstrated in the assembly of staphylococcal nuclease fragments . Key steps include:
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Resin Activation: Chloromethylated polystyrene resin is functionalized with the C-terminal alanine amide.
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Deprotection and Coupling:
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Side-Chain Protection: The OBz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Solution-Phase Synthesis
Alternative methods involve fragment condensation:
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Boc-Ala-Ala-OH is activated as a mixed anhydride and coupled to H-N(OBz)Ala-NH2.
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Yields typically range from 65–80%, with purification via reverse-phase HPLC .
Table 1: Representative Synthesis Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | TFA/DCM (1:1) | Boc deprotection |
| 2 | DIC/HOBt | Peptide coupling |
| 3 | Piperidine/DMF | OBz group stability verification |
Physicochemical Properties
Stability and Solubility
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Solubility: Highly soluble in dimethylformamide (DMF) and dichloromethane (DCM); sparingly soluble in water.
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Stability: The Boc group is acid-labile (cleaved by TFA), while the OBz group requires hydrogenolysis (H₂/Pd) for removal .
Analytical Data
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HPLC Retention Time: 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).
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Mass Spectrometry: [M+H]⁺ observed at m/z 487.2 (calculated: 486.54) .
Applications in Biochemical Research
Enzyme Substrate Analogues
Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a substrate analogue for studying serine proteases. The OBz group mimics natural substrates’ hydrophobic interactions, enabling mechanistic studies .
Peptide Vaccine Development
Protected tripeptides are utilized in epitope mapping, where selective deprotection allows antigenic determinant optimization .
Comparative Analysis with Analogues
Table 2: Comparison of Protective Group Strategies
| Compound | Protective Groups | Deprotection Conditions |
|---|---|---|
| Boc-Ala-Ala-N(OBz)Ala-NH2 | Boc, OBz | TFA (Boc), H₂/Pd (OBz) |
| Fmoc-Ala-Ala-Ala-NH2 | Fmoc | Piperidine/DMF |
| Cbz-Ala-Ala-NH2 | Cbz | HBr/AcOH |
The Boc/OBz combination offers orthogonal protection, enabling sequential deprotection without side reactions .
Case Studies and Research Findings
Staphylococcal Nuclease Fragment Synthesis
Anfinsen et al. synthesized protected peptides (e.g., residues 132–139 of staphylococcal nuclease) using analogous methods . Key findings:
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Coupling Efficiency: 94–97% per step, verified by amino acid analysis.
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Racemization: <1% under optimized conditions (0°C, DIC/HOBt) .
Stability Under Enzymatic Conditions
Boc-Ala-Ala-N(OBz)Ala-NH2 resists degradation by leucine aminopeptidase, confirming the efficacy of its protective groups .
Future Perspectives
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Automated Synthesis: Integration with robotic SPPS platforms for high-throughput production.
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Novel Deprotection Strategies: Photo-labile groups for spatially controlled deprotection.
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Therapeutic Applications: Anticancer peptide derivatives targeting protease-activated receptors.
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